molecular formula C6H5F2NO2S B13251201 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

Cat. No.: B13251201
M. Wt: 193.17 g/mol
InChI Key: JVFOERMJBZXJKF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the thiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

    Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiazole derivative with a difluoroacetic acid precursor, such as difluoroacetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.

    Substitution: The fluorine atoms in the difluoroacetic acid group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles for Substitution: Amines, thiols, and alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making it valuable in biochemical studies.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the difluoroacetic acid group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 2,4-Disubstituted thiazoles

Uniqueness

2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H5F2NO2S/c1-3-2-4(12-9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11)

InChI Key

JVFOERMJBZXJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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